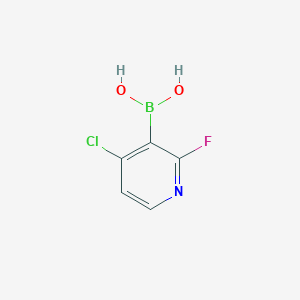
4-Bromo-2-methoxy-1-phenoxy-benzene
Descripción general
Descripción
“4-Bromo-2-methoxy-1-phenoxy-benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is a derivative of benzene, which is a colorless and highly flammable liquid with a sweet smell . The compound is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .
Synthesis Analysis
The synthesis of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve multiple steps. One possible method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-1-phenoxy-benzene” can be analyzed using various methods. The compound has a molecular weight of 279.13 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “4-Bromo-2-methoxy-1-phenoxy-benzene” can involve various processes. One such process is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxy-1-phenoxy-benzene” include a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.394±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Reactions at the Benzylic Position
“4-Bromo-2-methoxy-1-phenoxy-benzene” can undergo reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination of alkyl benzenes . The bromine atom in the compound can participate in these reactions, leading to the formation of various products .
Electrophilic Aromatic Substitution
This compound can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, which is especially stable . The bromine atom in the compound can act as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .
Mecanismo De Acción
The mechanism of action of “4-Bromo-2-methoxy-1-phenoxy-benzene” involves electrophilic aromatic substitution reactions . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Direcciones Futuras
The future directions of “4-Bromo-2-methoxy-1-phenoxy-benzene” research could involve further exploration of its reactions and mechanisms of action. For example, more research could be done on its electrophilic aromatic substitution reactions and its potential use in the synthesis of other compounds .
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOFNWXRPCZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-1-phenoxy-benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

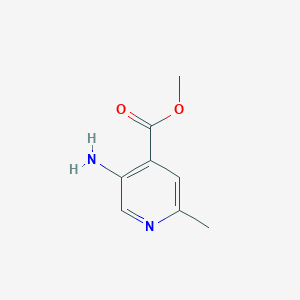

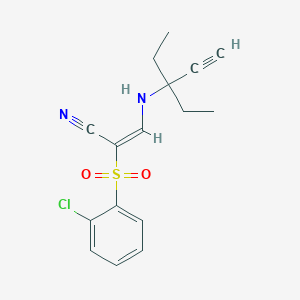
aminophenylboronic acid](/img/structure/B6324571.png)
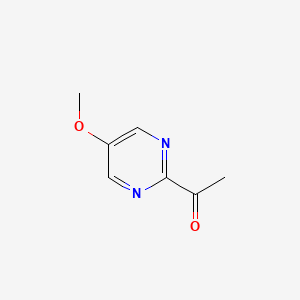
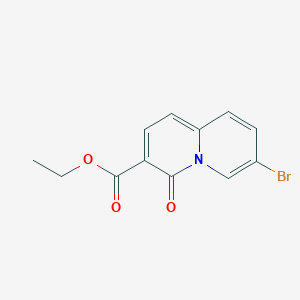

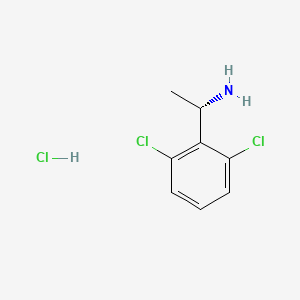
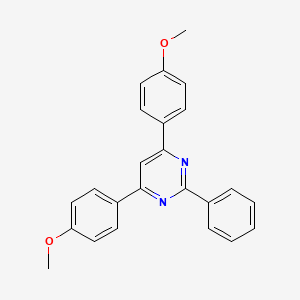
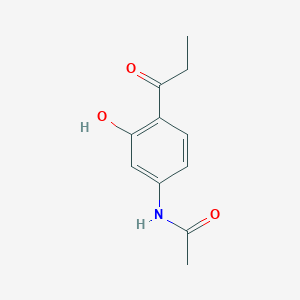
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
